molecular formula C8H7ClO3 B1228697 4-Chloro-3-hydroxyphenylacetic acid CAS No. 60397-70-8

4-Chloro-3-hydroxyphenylacetic acid

Cat. No.: B1228697
CAS No.: 60397-70-8
M. Wt: 186.59 g/mol
InChI Key: RJTRVMKQVDAYDG-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxyphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microbial Degradation and Enzyme Research

4-Hydroxyphenylacetic acid, closely related to 4-Chloro-3-hydroxyphenylacetic acid, is significant in studying microbial degradation pathways. It's a key compound in the microbial breakdown of phenylalanine, tyrosine, and various aromatic amines. Research on the enzyme 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida emphasizes its importance in these degradation processes. This enzyme shows an absolute need for NADH for activity and is inhibited by heavy metals and thiol reagents, suggesting a critical role of -SH groups in its function (Raju, Kamath, & Vaidyanathan, 1988).

Natural Product Synthesis and Fungal Metabolites

Studies have highlighted the synthesis and isolation of compounds related to this compound from microfungi. For instance, a Xylaria species produced 3-chloro-4-hydroxyphenylacetamide, a compound structurally similar to this compound. This underscores the role of fungi in producing complex chemicals potentially useful in various applications (Davis, Watters, & Healy, 2005).

Drug-Like Screening Libraries

Research involving the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid, structurally similar to this compound, led to the development of a drug-like screening library. This library, created using parallel solution-phase synthesis, helps in exploring the potential pharmacological applications of these compounds. The library was tested for cytotoxicity and antiparasitic activity, demonstrating its potential in drug discovery (Kumar et al., 2015).

Environmental and Wastewater Treatment Studies

4-Hydroxyphenylacetic acid, a component of olive oil mill wastewater, has been studied for its degradation using advanced oxidation processes. This research is crucial for understanding how related compounds like this compound might be treated in environmental settings. The study found effective methods for mineralizing this compound, which could be relevant for managing similar pollutants (Flores et al., 2017).

Biotechnology and Microbial Production

Microbial biotechnology has been explored for the production of 4-hydroxyphenylacetic acid, again closely related to this compound. A study involving Escherichia coli demonstrated the use of CRISPRi for improving NADPH and ATP availability, thereby enhancing the production of 4-hydroxyphenylacetic acid. This highlights the potential of genetic and microbial engineering in producing such compounds (Shen et al., 2021).

Mechanism of Action

Target of Action

It is known to be a major chlorinated metabolite of chlorotyrosine .

Mode of Action

It is known to be used in the acylation of phenols , which suggests that it may interact with its targets through acylation.

Biochemical Pathways

It is known to be a major microbiota-derived metabolite of polyphenols , suggesting that it may play a role in the metabolism of polyphenols.

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant , which indicates that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier.

Result of Action

It is known to be involved in the antioxidative action and induces the expression of nrf2 , a key regulator of cellular response to oxidative stress.

Safety and Hazards

3-Chloro-4-hydroxyphenylacetic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-hydroxyphenylacetic acid plays a significant role in biochemical reactions, particularly as an auxin influx inhibitor . It interacts with various enzymes and proteins, including those involved in auxin transport and metabolism. The compound inhibits the influx of auxin, a crucial plant hormone, by interacting with auxin transport proteins. This interaction disrupts the normal auxin gradient within plant cells, affecting various growth and developmental processes .

Cellular Effects

The effects of this compound on cells are profound, particularly in plant cells where it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting auxin influx, the compound alters the distribution of auxin within the cell, leading to changes in cell elongation, division, and differentiation . This disruption can affect various cellular processes, including the regulation of gene expression related to growth and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to auxin transport proteins, thereby inhibiting their function . This inhibition prevents the normal influx of auxin into the cell, leading to an altered auxin gradient. The compound’s interaction with these transport proteins is crucial for its inhibitory action, which in turn affects downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of auxin influx, resulting in prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits auxin influx without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential toxicity to the organism . Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effect without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to auxin metabolism . The compound interacts with enzymes responsible for auxin biosynthesis and degradation, affecting the overall metabolic flux of auxin within the cell . These interactions can lead to changes in metabolite levels, influencing the balance of auxin and other related compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, affecting its localization and accumulation within different cellular compartments . The distribution of the compound is crucial for its inhibitory action on auxin influx .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with auxin transport proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Properties

IUPAC Name

2-(4-chloro-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTRVMKQVDAYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209149
Record name 4-Chloro-3-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60397-70-8
Record name 4-Chloro-3-hydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product from step (ii) (12.2 g), HBr (48% aq.) and acetic acid (10 ml) were charged to a flask and heated at reflux for 24 h, cooled then evaporated under reduced pressure. The residue was triturated with ether/isohexane, and then filtered to give the subtitle compound (10.6 g).
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is 4-chloro-3-hydroxyphenylacetic acid an essential intermediate in the degradation pathway of 4-chlorophenylacetic acid by Pseudomonas sp. strain CBS3?

A1: No, research indicates that while Pseudomonas sp. strain CBS3 produces this compound when grown with 4-chlorophenylacetic acid, this compound does not appear to be a key intermediate in the primary degradation pathway. The bacteria cannot utilize this compound as a sole carbon source for growth, suggesting its role as a side product rather than a central metabolite. [, ]

Q2: How does the degradation pathway of 4-chlorophenylacetic acid differ from that of 4-hydroxyphenylacetic acid in Pseudomonas sp. strain CBS3?

A2: Pseudomonas sp. strain CBS3 employs distinct pathways for the breakdown of these two compounds. While 4-chlorophenylacetic acid degradation involves the formation of homoprotocatechuic acid and proceeds via the meta-cleavage pathway, 4-hydroxyphenylacetic acid is catabolized through the glutathione-dependent homogentisate pathway. [] This difference highlights the specific enzymatic mechanisms employed by the bacteria to handle the chlorine substituent in 4-chlorophenylacetic acid.

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